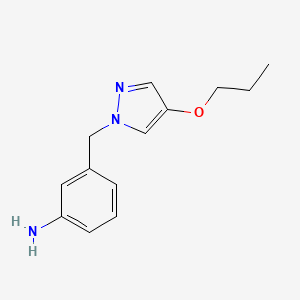
3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazol ring, the introduction of the propoxy group, and the attachment of the phenylamine group . The exact methods would depend on the specific reactions used and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenylamine and propoxypyrazol groups would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The phenylamine group could potentially undergo reactions involving the amine group, while the propoxypyrazol group could potentially participate in reactions involving the pyrazol ring or the propoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar amine group and the potentially polar propoxy group could influence the compound’s solubility in different solvents .Scientific Research Applications
Antitumor and Antiproliferative Activity
Research on structurally related compounds, such as phenylamines with pyrazole derivatives, has shown significant antitumor and antiproliferative activities. For instance, compounds optimized for potent kinase inhibition against angiogenesis targets, specifically the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB), demonstrated potent antiproliferative activity in human tumor cell lines (Ho et al., 2005).
Organic Light Emitting Devices (OLEDs)
Phenylamine-based compounds have been synthesized for use in OLEDs, showcasing high performance due to hybridized local and charge-transfer properties. These compounds, by modifying the donor-acceptor architecture, achieved enhanced thermal, photochemical, and electroluminescent properties, indicating their potential in improving OLED efficiency (Jayabharathi et al., 2020).
Antibacterial Activity
A new series of compounds featuring a pyrazole backbone demonstrated encouraging antibacterial activity against both gram-positive and gram-negative bacteria. This suggests the structural framework's utility in developing new antibacterial agents (Aragade et al., 2012).
Synthesis and Characterization
The synthesis and characterization of tris-(4-pyrazolyl)phenylamine and its derivatives have been documented, providing insights into their structural properties and potential applications in various scientific fields. These studies often explore the chemical synthesis pathways, crystal structures, and potential for forming complexes with other molecules (Zhou Hong-ping, 2008).
Nematicidal Activity
Compounds derived from phenylamine and pyrazole have shown notable nematicidal activity, indicating their potential use in agricultural applications to protect crops from nematode infestations (Srinivas et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-[(4-propoxypyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-6-17-13-8-15-16(10-13)9-11-4-3-5-12(14)7-11/h3-5,7-8,10H,2,6,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJYPLDMPRGZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)
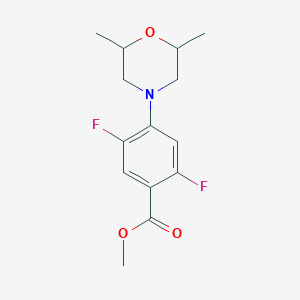
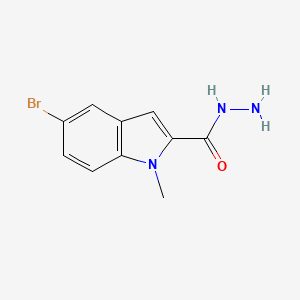
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide](/img/structure/B1408331.png)
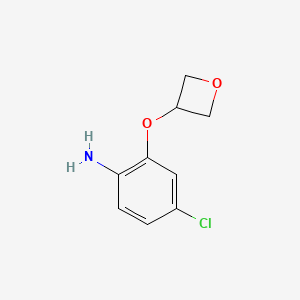
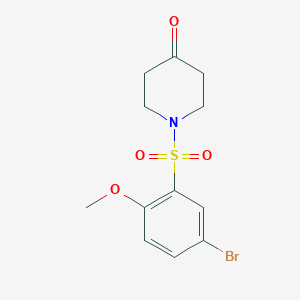
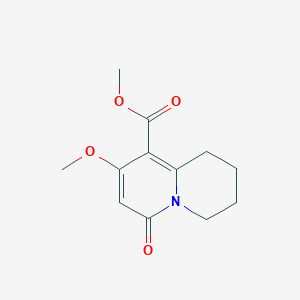
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)
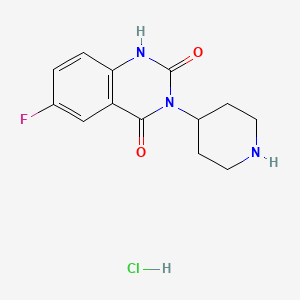
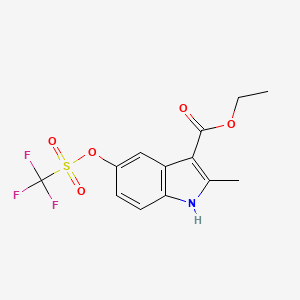
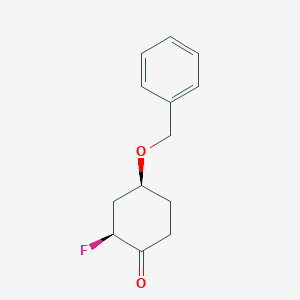
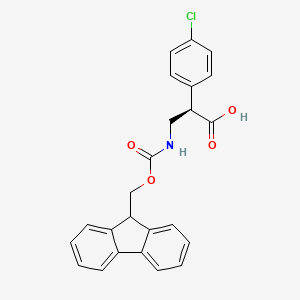
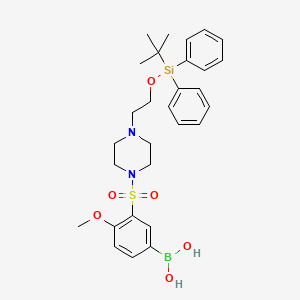
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)